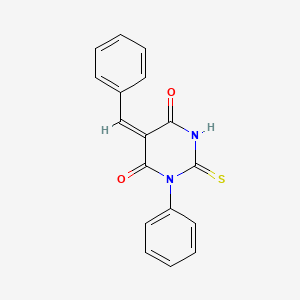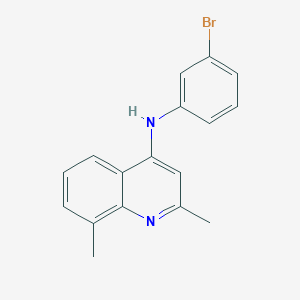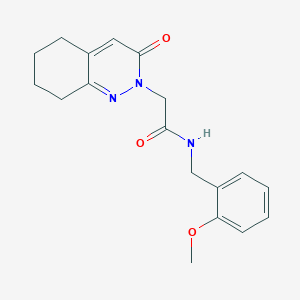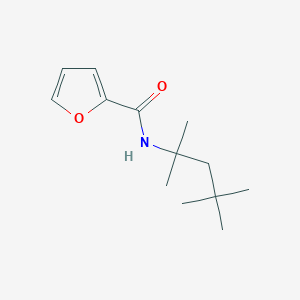
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-biphenylcarboxamide, also known as Tinuvin 770, is a highly effective UV stabilizer widely used in the polymer industry. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 425.6 g/mol. Tinuvin 770 is used to protect polymers from the harmful effects of UV radiation, which can lead to degradation, discoloration, and reduced mechanical properties.
Aplicaciones Científicas De Investigación
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-biphenylcarboxamide 770 has been extensively studied for its UV stabilizing properties in various polymers such as polypropylene, polyethylene, and polycarbonate. It has been found to significantly improve the weatherability and durability of these polymers, making them suitable for outdoor applications. N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-biphenylcarboxamide 770 is also used in the production of automotive parts, building materials, and packaging materials.
Mecanismo De Acción
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-biphenylcarboxamide 770 works by absorbing UV radiation in the range of 290-400 nm, which is the most damaging range for polymers. The absorbed energy is then dissipated as heat, preventing it from causing damage to the polymer. N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-biphenylcarboxamide 770 is a hindered amine light stabilizer (HALS), which means it works by scavenging free radicals that are generated by the UV radiation. It is highly effective in preventing photo-oxidation and photo-degradation of polymers.
Biochemical and Physiological Effects:
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-biphenylcarboxamide 770 has no known biochemical or physiological effects as it is not intended for human or animal consumption. It is a synthetic chemical that is used solely for industrial purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-biphenylcarboxamide 770 is a highly effective UV stabilizer that can significantly improve the weatherability and durability of polymers. It is easy to synthesize and can be produced on a large scale. However, it is not suitable for all polymers and may have limitations in certain applications. It is also important to note that N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-biphenylcarboxamide 770 is not intended for human or animal consumption and should be handled with care in the laboratory.
Direcciones Futuras
There are several future directions for research on N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-biphenylcarboxamide 770. One area of interest is the development of new and improved UV stabilizers for polymers. Researchers are also exploring the use of N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-biphenylcarboxamide 770 in other applications such as coatings, adhesives, and sealants. Another area of research is the environmental impact of N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-biphenylcarboxamide 770 and other UV stabilizers on the ecosystem. Overall, there is a need for continued research on N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-biphenylcarboxamide 770 to improve its effectiveness and minimize its environmental impact.
Métodos De Síntesis
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-biphenylcarboxamide 770 is synthesized by reacting N-tert-butyl-2-benzhydryl-2-imidazoline with 2,4,6-trichloro-1,3,5-triazine in the presence of a base such as potassium carbonate. The resulting product is then treated with 2,2,6,6-tetramethyl-4-piperidinol to form the final product, N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-biphenylcarboxamide 770. The synthesis process is relatively simple and can be carried out on a large scale.
Propiedades
IUPAC Name |
2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-21(2)14-17(15-22(3,4)24-21)23-20(25)19-13-9-8-12-18(19)16-10-6-5-7-11-16/h5-13,17,24H,14-15H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNIWVZVNBPWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5700888.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5700904.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5700919.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5700927.png)
![4-{2-[(4-nitrobenzyl)oxy]benzyl}morpholine](/img/structure/B5700934.png)
![4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5700941.png)




![2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5700981.png)